molecular formula C11H25N3OSi B3153064 [(5-Azidopentyl)oxy](tert-butyl)dimethylsilane CAS No. 749252-71-9

[(5-Azidopentyl)oxy](tert-butyl)dimethylsilane

Cat. No.: B3153064
CAS No.: 749252-71-9
M. Wt: 243.42 g/mol
InChI Key: JIKUZIPHKMRFQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Azidopentyl)oxydimethylsilane typically involves the reaction of a suitable silane precursor with an azide-containing reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of (5-Azidopentyl)oxydimethylsilane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is typically monitored using techniques such as NMR and HPLC to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Types of Reactions

(5-Azidopentyl)oxydimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are triazoles, which are stable and have various applications in materials science and bioconjugation .

Mechanism of Action

The mechanism of action of (5-Azidopentyl)oxydimethylsilane primarily involves its terminal azide group. This group is highly reactive and can undergo Click Chemistry reactions with alkynes, BCN, and DBCO to form triazoles. These reactions are typically catalyzed by copper(I) ions, which facilitate the formation of the triazole ring . The resulting triazoles are stable and can be used for various applications, including bioconjugation and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Azidopentyl)oxydimethylsilane is unique due to its tert-butyl group, which provides steric hindrance and can influence the reactivity and stability of the compound. This makes it particularly useful in applications where controlled reactivity is desired .

Properties

IUPAC Name

5-azidopentoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N3OSi/c1-11(2,3)16(4,5)15-10-8-6-7-9-13-14-12/h6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKUZIPHKMRFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N3OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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